3-Methylcatechol-d3

Descripción general

Descripción

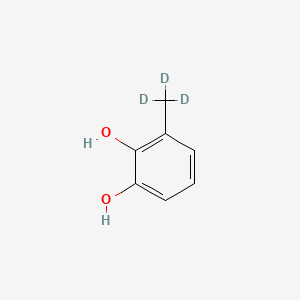

3-Methylcatechol-d3 is a deuterated derivative of 3-Methylcatechol, an organic compound with the molecular formula C7H5D3O2. This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring, with a methyl group at the third position. It is commonly used in scientific research due to its stable isotopic labeling, which aids in various analytical and biochemical studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcatechol-d3 typically involves the deuteration of 3-Methylcatechol. One common method is the catalytic hydrogenation of 3-Methylcatechol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. For instance, recombinant strains of Escherichia coli expressing specific genes from the toluene degradation pathway can be used to produce 3-Methylcatechol, which is then subjected to deuteration.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylcatechol-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form catechols.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Catechols.

Substitution: Halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemistry

- Mass Spectrometry and Nuclear Magnetic Resonance:

3-Methylcatechol-d3 is utilized as a stable isotopic label in mass spectrometry and nuclear magnetic resonance studies. Its deuterium labeling allows for precise tracking of molecular interactions and transformations during chemical reactions.

Biology

- Metabolic Pathway Studies:

The compound plays a crucial role in studying metabolic pathways and enzyme kinetics. For instance, it can be metabolized by catechol 1,2-dioxygenase, which facilitates the understanding of biochemical processes involving catechols.

Medicine

- Pharmacokinetic Tracer:

In pharmacokinetic studies, this compound serves as a tracer to monitor the absorption, distribution, metabolism, and excretion of drugs. This application is critical for developing new therapeutic agents and understanding their behavior in biological systems.

Industry

- Synthesis of Fine Chemicals:

The compound is also valuable in the synthesis of fine chemicals and pharmaceuticals. Its use in biocatalytic processes allows for the efficient production of various catechols from substrates like toluene .

Case Studies

-

Metabolic Studies Using Isotopic Labeling:

A study demonstrated how researchers used this compound to trace metabolic pathways in microbial degradation processes. The deuterated compound allowed for the differentiation between labeled and unlabeled metabolites, providing insights into metabolic fluxes within microbial communities. -

Pharmacokinetic Research:

In pharmacokinetic studies involving new drug formulations, this compound was employed to assess the bioavailability of compounds. By tracking the labeled compound through various biological matrices, researchers could evaluate how modifications to drug structures affected their pharmacokinetics.

Mecanismo De Acción

The mechanism of action of 3-Methylcatechol-d3 involves its interaction with specific enzymes and metabolic pathways. For instance, it can be metabolized by catechol 1,2-dioxygenase, leading to the formation of intermediates that participate in various biochemical reactions. The deuterium labeling allows for precise tracking of these metabolic processes .

Comparación Con Compuestos Similares

3-Methylcatechol: The non-deuterated form of 3-Methylcatechol-d3.

2,3-Dihydroxytoluene: Another isomer of methylbenzenediol.

3-Methylpyrocatechol: A synonym for 3-Methylcatechol.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required .

Actividad Biológica

3-Methylcatechol-d3 (3-MC-d3) is a deuterated analog of 3-methylcatechol, an organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of 3-MC-d3, focusing on its mechanisms of action, effects on various biological systems, and potential applications in agriculture and medicine.

This compound is characterized by the molecular formula and is a derivative of catechol. The presence of deuterium (d3) enhances its stability and allows for tracing in metabolic studies. Its structure includes two hydroxyl groups (-OH) attached to a benzene ring, contributing to its reactivity and biological functions.

Antifecundity Effects in Aphids

Recent studies have demonstrated that 3-MC-d3 significantly reduces the fecundity of the aphid species Myzus persicae. The compound inhibits the transcriptional activity of the aphid estrogen-related receptor (MpERR), which plays a crucial role in regulating glycolytic gene expression. This inhibition leads to decreased offspring production by affecting key enzymes such as phosphofructokinase and pyruvate kinase, ultimately suppressing glycolytic activity .

Vasodilatory Effects

Research indicates that catechols, including 3-MC, can induce vasodilation by relaxing vascular smooth muscle. In particular, studies have shown that 3-MC may activate voltage-gated potassium channels (KV channels), leading to reduced arterial blood pressure without negatively impacting heart rate. The vasodilatory effect has been observed in spontaneously hypertensive rat models, suggesting potential therapeutic applications for hypertension management .

Metabolic Pathways

The metabolism of 3-MC-d3 involves various enzymatic pathways, primarily through catechol-O-methyltransferase (COMT), which methylates catecholic compounds. This enzymatic activity is crucial for detoxifying catechols and modulating their biological effects. Variations in COMT activity can influence the pharmacokinetics and efficacy of 3-MC-d3 in different biological contexts .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Aphid Control | Effects on Myzus persicae | 3-MC-d3 reduced intrinsic transcriptional activity of MpERR, decreasing offspring production. |

| Vasodilation | Vascular Smooth Muscle Relaxation | Induced vasodilation via KV channel activation; reduced blood pressure in hypertensive rats. |

| Metabolism | COMT Activity | Methylation of 3-MC-d3 by COMT affects its biological availability and activity. |

Research Findings

- Inhibition of Glycolysis : Treatment with 3-MC-d3 led to a significant decrease in glycolytic gene expression in aphids, indicating its potential as a biopesticide.

- Vasodilatory Mechanism : The compound's ability to relax vascular smooth muscle suggests it could serve as a template for developing new antihypertensive drugs.

- Stability and Tracing : The deuterated form allows researchers to trace metabolic pathways more accurately, enhancing our understanding of its biological interactions.

Propiedades

IUPAC Name |

3-(trideuteriomethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSWEKYNAOWQDF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676028 | |

| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189946-33-5 | |

| Record name | 3-(~2~H_3_)Methylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.